(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CFI-400945 is a selective oral inhibitor of polo-like kinase 4, a serine/threonine kinase that regulates centriole duplication. Polo-like kinase 4 is aberrantly expressed in various malignancies, including acute myeloid leukemia and myelodysplastic syndrome . This compound has shown potent in vivo efficacy in hematological malignancies and xenograft models, particularly in cells harboring TP53 mutations .
Méthodes De Préparation
The synthesis of CFI-400945 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving selective inhibitors and specific catalysts . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Analyse Des Réactions Chimiques
CFI-400945 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CFI-400945 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of polo-like kinase 4 in cell cycle regulation and centriole duplication.
Biology: Employed in research to understand the molecular mechanisms of cell division and genomic stability.
Medicine: Investigated as a potential therapeutic agent for treating hematological malignancies, such as acute myeloid leukemia and myelodysplastic syndrome
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mécanisme D'action
CFI-400945 exerts its effects by selectively inhibiting polo-like kinase 4, leading to the disruption of centriole duplication and mitosis. This inhibition results in mitotic defects, genomic instability, and ultimately, apoptosis of cancer cells . The molecular targets and pathways involved include the regulation of centriole duplication and the maintenance of genomic integrity .
Comparaison Avec Des Composés Similaires
CFI-400945 is unique in its selective inhibition of polo-like kinase 4. Similar compounds include other polo-like kinase inhibitors, such as:
CFI-400495: Another polo-like kinase 4 inhibitor with similar properties and applications.
PLK1 inhibitors: These compounds target polo-like kinase 1, a related kinase involved in mitotic entry and progression.
CFI-400945 stands out due to its specificity for polo-like kinase 4 and its potent efficacy in preclinical models of hematological malignancies .
Propriétés
Formule moléculaire |
C33H34N4O3 |
---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
(3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28?,33-/m0/s1 |
Clé InChI |
DADASRPKWOGKCU-IHKPOXLFSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)C5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
SMILES canonique |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.